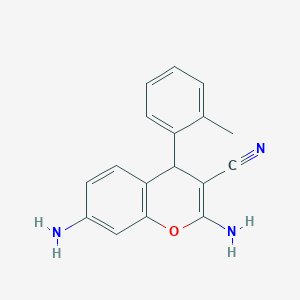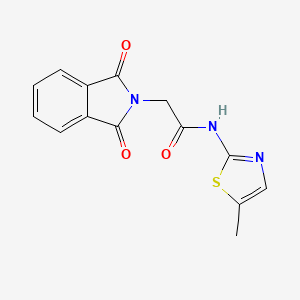![molecular formula C15H10BrF3N2O4 B5055265 N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide, also known as BTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTF is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the study of the protein kinase CK2, which is known to be involved in many cellular processes. N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes.
Mécanisme D'action
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are regulated by CK2, leading to a variety of cellular effects.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. It is also relatively easy to synthesize and has high purity and high yields. However, N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, it has poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the study of the role of CK2 in specific cellular processes, such as cell migration and invasion. Additionally, N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide could be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases that are regulated by CK2.
Méthodes De Synthèse
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromophenylamine with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. The synthesis of N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O4/c16-10-2-4-11(5-3-10)20-14(22)8-25-13-6-1-9(15(17,18)19)7-12(13)21(23)24/h1-7H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXKWYINVPPVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)
![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)

![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5055256.png)
![1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid](/img/structure/B5055257.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)